molecular formula C13H14N2O5 B7952224 N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid

Cat. No.: B7952224
M. Wt: 278.26 g/mol
InChI Key: FPIVHRDUBWYETF-UHFFFAOYSA-N
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Description

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid is a chemical compound with a complex structure that includes an isoxazole ring, a phenyl group, and an ethanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid typically involves a multi-step process. One common method includes the [3+2]-cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Subsequent oxidation of the cycloadducts provides a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and isoxazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl or isoxazole rings.

Scientific Research Applications

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C2H2O4/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIVHRDUBWYETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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